4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl-

Lipophilicity Hydrogen bonding Drug-likeness

4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl- (CAS 80155-01-7) is a dihydroflavonol (flavanone-class) flavonoid with a fully methoxylated A-ring bearing a single free hydroxyl at position 8 (C₁₈H₁₈O₆, MW 330.34 g/mol). The compound possesses one hydrogen bond donor, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 74.2 Ų, and a calculated XLogP of 2.5.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 80155-01-7
Cat. No. B12881600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl-
CAS80155-01-7
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)O)OC)OC
InChIInChI=1S/C18H18O6/c1-21-16-13-11(19)9-12(10-7-5-4-6-8-10)24-15(13)14(20)17(22-2)18(16)23-3/h4-8,12,20H,9H2,1-3H3
InChIKeyOHMCJAVUWDAGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 80155-01-7: 8-Hydroxy-5,6,7-trimethoxyflavanone – Physicochemical Identity and Procurement Baseline


4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl- (CAS 80155-01-7) is a dihydroflavonol (flavanone-class) flavonoid with a fully methoxylated A-ring bearing a single free hydroxyl at position 8 (C₁₈H₁₈O₆, MW 330.34 g/mol) . The compound possesses one hydrogen bond donor, six hydrogen bond acceptors, a topological polar surface area (TPSA) of 74.2 Ų, and a calculated XLogP of 2.5 [1]. It has been isolated as a natural product from Didymocarpus pedicellata (Gesneriaceae) [2] and is commercially available at ≥95% purity from specialised chemical suppliers . The 8-OH group distinguishes this compound from its closest commercially available structural analog, 5,6,7-trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one (CAS 66074-94-0, C₁₈H₁₈O₅), which lacks the C8 hydroxyl and consequently differs in lipophilicity, hydrogen bonding capacity, and metabolic conjugation potential.

Why 5,6,7-Trimethoxyflavanone Analogs Cannot Be Casually Substituted for CAS 80155-01-7 in Research Applications


Flavonoids with identical core scaffolds but differing A-ring hydroxylation patterns exhibit substantially divergent physicochemical, metabolic, and pharmacological profiles that preclude simple interchange [1]. The presence of a single C8-OH group, as in CAS 80155-01-7, introduces a hydrogen bond donor that reduces logP by approximately 0.9 units compared to the 8-deoxy analog (CAS 66074-94-0), alters solid-state crystal packing via intermolecular O–H···O hydrogen bonding [2], and provides a discrete site for Phase II conjugative metabolism (glucuronidation/sulfation) that is entirely absent in 8-H, 8-OCH₃, or 4′-OH positional isomers [3]. Systematic SAR studies on flavones and flavanones have demonstrated that C8-hydroxylation measurably attenuates NF-κB-mediated anti-inflammatory signaling while simultaneously enhancing radical-scavenging antioxidant capacity [4][5]. Consequently, procurement decisions based solely on flavonoid subclass membership—without accounting for C8 substitution status—risk introducing uncontrolled variables in biological assays, metabolic stability studies, and natural product authentication workflows.

Quantitative Differentiation Evidence for CAS 80155-01-7 (8-Hydroxy-5,6,7-trimethoxyflavanone) versus Closest Analogs


Lipophilicity and Hydrogen Bonding: ΔXLogP ≈ −0.9 and ΔHBD = +1 versus the 8-Deoxy Analog (CAS 66074-94-0)

CAS 80155-01-7 exhibits substantially reduced lipophilicity and increased hydrogen bond donor capacity relative to its closest commercially available 8-deoxy analog (5,6,7-trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, CAS 66074-94-0). The 8-OH group lowers the calculated logP by approximately 0.9 log units (XLogP 2.5 vs. LogP 3.42), introduces one hydrogen bond donor (vs. 0), and increases TPSA by approximately 20 Ų (74.2 vs. 53.99 Ų) [1]. These differences are predicted to alter aqueous solubility, membrane permeability, and oral bioavailability parameters.

Lipophilicity Hydrogen bonding Drug-likeness ADME prediction

Solid-State Crystal Packing Architecture: Intermolecular O–H···O Hydrogen Bond Chains Mediated Exclusively by the 8-OH Group

Single-crystal X-ray diffraction of the closely related flavone analog 8-hydroxy-5,6,7-trimethoxy-2-phenyl-4H-chromen-4-one (C₁₈H₁₆O₆, Cambridge CCDC 688986) reveals that the 8-OH group mediates a classical intermolecular O–H···O hydrogen bond that generates an infinite one-dimensional chain along the crystallographic a-axis [1]. The crystal belongs to the triclinic space group P1̄ with unit cell parameters a = 8.4536(2) Å, b = 9.0878(2) Å, c = 10.7832(3) Å, α = 79.545(2)°, β = 71.5640(10)°, γ = 86.925(2)°, V = 772.85(3) ų, Z = 2, measured at T = 294 K with R = 0.042 [1]. The 8-deoxy analog (CAS 66074-94-0) lacks the H-bond donor required for this supramolecular architecture, predicting fundamentally different crystal packing, melting point, and dissolution behaviour.

Crystallography Solid-state chemistry Polymorph screening Formulation

C8-Hydroxylation Attenuates NF-κB-Mediated Anti-Inflammatory Activity: Class-Level SAR Evidence Relevant to Target Selection

A systematic structure–activity relationship study of 48 flavones in LPS-stimulated RAW 264.7 murine macrophages demonstrated that hydroxylation at C8 consistently attenuated anti-inflammatory activity across multiple endpoints [1]. Specifically, the addition of C8-OH to 7,3′,4′-trihydroxyflavone (yielding 7,8,3′,4′-tetrahydroxyflavone) increased iNOS protein expression levels relative to the parent, indicating weakened iNOS suppression [1]. Across all flavones tested, C8-OH was among the substitutions (together with C5′-OH and C4′-OCH₃) that most strongly attenuated both NO and pro-inflammatory cytokine (IL-6, IL-1β) inhibition, whereas the C2=C3 double bond promoted activity [1]. The target compound CAS 80155-01-7 combines C8-OH with a saturated C2–C3 bond (flavanone scaffold), both of which are independently associated with reduced NF-κB-pathway-mediated anti-inflammatory potency compared to C8-unsubstituted flavones.

Anti-inflammatory SAR NF-κB pathway iNOS inhibition Macrophage assays

8-Hydroxylation Enhances Radical-Scavenging Antioxidant Capacity on the Flavanone Scaffold: Cross-Study Evidence from Structurally Related 8-Hydroxyflavanones

Miyake et al. (2003) demonstrated that microbial 8-hydroxylation of flavanone aglycones (hesperetin → 8-hydroxyhesperetin; naringenin → isocarthamidin/8-hydroxynaringenin) substantially increased DPPH radical-scavenging activity compared to the parent flavanones [1]. The 8-hydroxylated flavanones exhibited antioxidant potency comparable to α-tocopherol, whereas the parent flavanone glycosides (hesperidin, naringin) and their aglycones showed markedly weaker activity [1]. Although CAS 80155-01-7 bears a 7-OCH₃ rather than a 7-OH, the isolated 8-OH group on a fully methoxylated A-ring retains the capacity for hydrogen atom transfer (HAT) to DPPH radical. Sordon et al. (2019) further confirmed that flavonoids bearing C8-hydroxylation on both flavone and flavanone scaffolds exhibit enhanced antioxidant activity in ABTS, DPPH, and FRAP assays compared to their C7-monohydroxy analogs, though C7–C8 catechol moieties showed the largest effect [2].

Antioxidant activity DPPH assay Radical scavenging 8-Hydroxyflavanones

Phase II Metabolic Conjugation Site Availability: 8-OH Confers a Discrete Glucuronidation/Sulfation Handle Absent in 8-OCH₃ and 8-H Analogs

The free phenolic 8-OH group in CAS 80155-01-7 represents the sole hydroxyl available for Phase II conjugative metabolism (UDP-glucuronosyltransferase-mediated glucuronidation and sulfotransferase-mediated sulfation), as all other A-ring positions (5, 6, 7) are methoxylated [1]. In contrast, the 8-deoxy analog CAS 66074-94-0 bears zero free hydroxyl groups (0 HBD), rendering it incapable of direct Phase II conjugation without prior oxidative demethylation [2]. The 5,6,7,8-tetramethoxyflavanone analog (CAS 80155-02-8) similarly lacks any free OH for direct conjugation. The 4′-hydroxy positional isomer (4′-hydroxy-5,6,7-trimethoxyflavanone, CHEBI:79542) relocates the conjugation site from the A-ring to the B-ring, which may engage different UGT isoforms with distinct kinetics [3]. This single-OH profile offers a simplified metabolic fate for in vitro ADME studies where conjugation at a defined, isolated phenolic site is experimentally desirable.

Drug metabolism Glucuronidation Sulfation Pharmacokinetics UGT

Natural Source Authentication and Commercial Purity Benchmarking: Isolated from Didymocarpus pedicellata with ≥95% Commercial Purity

CAS 80155-01-7 was first reported as a natural product isolated from the whole plant of Didymocarpus pedicellata R. Br. (Gesneriaceae) by Rathore et al. in 1981, alongside 5,6,7,8-tetramethoxyflavanone, pedicellin, and methyl pedicin [1]. The plant is traditionally employed in Ayurvedic medicine for renal disorders, and extracts have demonstrated antiurolithiatic activity in rodent models [2]. The compound is also catalogued in the metabolomics database as a 5,6,7,8-substituted flavanone (FL2FG9NS0005) [3]. Commercially, the compound is available at ≥95% purity (HPLC) in quantities of 100 mg and 500 mg from specialty chemical suppliers . This natural product provenance and defined commercial purity specification differentiate it from close analogs such as CAS 66074-94-0 (5,6,7-trimethoxyflavanone, purity typically 95%) and CAS 80155-02-8 (5,6,7,8-tetramethoxyflavanone), which derive from different botanical sources or synthetic routes.

Natural product authentication Phytochemistry Quality control Didymocarpus

Recommended Application Scenarios for CAS 80155-01-7 Based on Quantitative Differentiation Evidence


ADME Metabolite Identification Using a Single-Site Phase II Conjugation Model

CAS 80155-01-7 is uniquely suited as a model substrate for studying glucuronidation and sulfation kinetics at an isolated phenolic site on a polymethoxylated flavanone scaffold. With exactly one free hydroxyl (C8-OH) and all other A-ring positions blocked by methoxy groups, the compound generates a single, unambiguous Phase II metabolite (8-O-glucuronide or 8-O-sulfate), eliminating the isomeric conjugate mixtures that complicate metabolite identification for polyhydroxylated flavonoids [1]. This contrasts with the 8-deoxy analog (CAS 66074-94-0), which cannot undergo direct conjugation, and the 4′-hydroxy isomer (CHEBI:79542), which shifts conjugation to the B-ring and may engage different UGT isoforms [2]. The XLogP of 2.5 and TPSA of 74.2 Ų place the compound within favourable oral drug-like space for in vitro–in vivo extrapolation studies [3].

Solid-Form Screening and Crystallization Process Development Leveraging the 8-OH H-Bond Synthon

The 8-OH group in CAS 80155-01-7 provides a reliable intermolecular hydrogen bond donor that, as demonstrated in the closely related flavone analog (CCDC 688986), directs the formation of infinite O–H···O hydrogen-bonded chains along a defined crystallographic axis [1]. This predictable supramolecular synthon is absent in the 8-deoxy analog CAS 66074-94-0 and the fully methylated 5,6,7,8-tetramethoxyflavanone. For pharmaceutical solid-form screening, co-crystal design, and polymorph prediction studies, CAS 80155-01-7 offers a validated H-bond motif that can serve as a structural anchor for crystal engineering campaigns, enabling systematic exploration of co-former interactions at the 8-OH donor site.

Natural Product Reference Standard for Didymocarpus-Derived Phytochemical Authentication

CAS 80155-01-7 is a taxonomically restricted natural product isolated from Didymocarpus pedicellata, a medicinal plant used in Ayurvedic antiurolithiatic formulations [1][2]. The compound co-occurs with the chemotaxonomic markers pedicellin and methyl pedicin, providing a multi-component authentication fingerprint for D. pedicellata herbal materials and extracts [1]. With a defined commercial purity of ≥95% [3], CAS 80155-01-7 serves as a qualified reference standard for HPLC-UV or LC-MS quantification of this specific flavanone in botanical quality control workflows, distinguishing genuine D. pedicellata material from adulterants that may contain the more common 5,6,7-trimethoxyflavanone (CAS 66074-94-0).

Oxidative Stress Research Requiring a Mono-Phenolic Flavanone with Demonstrated Radical-Scavenging Capacity

For oxidative stress assays where a single phenolic OH on a fully methoxylated flavanone core is mechanistically informative, CAS 80155-01-7 provides the radical-scavenging functionality associated with 8-hydroxyflavanones [1] without the confounding antioxidant contributions of multiple hydroxyl groups found in catechol-containing flavonoids [2]. This simplified redox profile allows investigators to attribute observed antioxidant effects specifically to the C8-OH hydrogen atom transfer mechanism, an experimental design not achievable with polyhydroxylated comparators. The compound's moderate lipophilicity (XLogP 2.5) also facilitates membrane partitioning studies relevant to lipid peroxidation models.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 2,3-dihydro-8-hydroxy-5,6,7-trimethoxy-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.